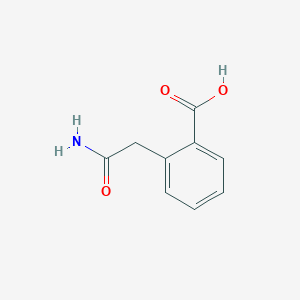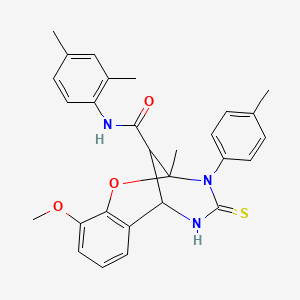
2-(Carbamoylmethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carbamoylmethyl)benzoic acid is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.18 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 2-(Carbamoylmethyl)benzoic acid is1S/C9H9NO3/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H2,10,11)(H,12,13) . This indicates that the molecule consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .
Aplicaciones Científicas De Investigación
Use as an Additive in Foods
2-(Carbamoylmethyl)benzoic acid, as a derivative of benzoic acid, is found in foods and is commonly used as an antibacterial and antifungal preservative. It also serves as a flavoring agent in various food products, cosmetics, hygiene, and pharmaceutical products. The wide usage of benzoic acid derivatives like 2-(Carbamoylmethyl)benzoic acid has led to their significant presence in the environment, including in water, soil, and air (del Olmo, Calzada, & Nuñez, 2017).
Application in Wastewater Treatment
2-(Carbamoylmethyl)benzoic acid has been used in innovative applications for wastewater treatment. Specifically, its use in coagulation-flocculation processes to remove hazardous heavy metals, such as Pb2+, Cu2+, and Hg2+ from metal plating wastewater, has been reported. This involves studying the interaction between ionic heavy metals and carbamoyl benzoic acids and using the acids as separation agents (Martinez-Quiroz et al., 2017).
Role in Salicylic Acid Biosynthesis
Benzoic acid 2-hydroxylase, an enzyme related to benzoic acid derivatives like 2-(Carbamoylmethyl)benzoic acid, catalyzes the biosynthesis of salicylic acid from benzoic acid. This enzyme is part of the salicylic acid biosynthesis pathway, indicating the importance of benzoic acid derivatives in plant biochemistry and defense mechanisms (León, Shulaev, Yalpani, Lawton, & Raskin, 1995).
Enhancing CO2 Separation Performance
Research has shown that aromatic carboxylic acids, including benzoic acid derivatives, can be used to modify poly(amide-b-ethylene oxide) (Pebax) for enhanced CO2 separation in membranes. This application is crucial for environmental management, specifically in addressing greenhouse gas emissions (Meshkat, Kaliaguine, & Rodrigue, 2019).
Thermodynamic Study in Pharmaceuticals
Benzoic acid, a model for 2-(Carbamoylmethyl)benzoic acid, has been studied for its thermodynamic phase behavior, which is essential for pharmaceutical process design. Understanding these properties helps in designing better drug substances and predicting the behavior of pharmaceutical compounds (Reschke, Zherikova, Verevkin, & Held, 2016).
Propiedades
IUPAC Name |
2-(2-amino-2-oxoethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H2,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBHJSHCZKNLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carbamoylmethyl)benzoic acid | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}benzoic acid](/img/structure/B2722422.png)
![N-(1-cyanocyclohexyl)-2-({1-[(thiophen-2-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)propanamide](/img/structure/B2722424.png)

![{2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride](/img/no-structure.png)
![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2722433.png)
![(1H-indol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2722434.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2722438.png)
![Tert-butyl 4-[(4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoyl)amino]piperidine-1-carboxylate](/img/structure/B2722439.png)
![2-(4-ethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2722440.png)
![1-{[4-(4-methylbenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2722441.png)
![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2722443.png)
